6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolo-thiadiazole class, characterized by a fused bicyclic core of triazole and thiadiazole rings. The 3-position is substituted with a 1-(methylsulfonyl)-3-piperidinyl group, while the 6-position carries a (3,4-dimethylphenoxy)methyl moiety. The methylsulfonyl group enhances metabolic stability, and the piperidinyl ring may influence receptor binding.
Properties
Molecular Formula |
C18H23N5O3S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5O3S2/c1-12-6-7-15(9-13(12)2)26-11-16-21-23-17(19-20-18(23)27-16)14-5-4-8-22(10-14)28(3,24)25/h6-7,9,14H,4-5,8,10-11H2,1-3H3 |
InChI Key |
AVYXQQNTCFATKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Example Protocol:
| Reaction Component | Quantity | Conditions |
|---|---|---|
| 4-Amino-5-mercapto-triazole | 1.0 equiv | Reflux in POCl₃ |
| (3,4-Dimethylphenoxy)acetic acid | 1.2 equiv | 110°C, 4–6 hours |
| POCl₃ | 5.0 mL/g | Dry atmosphere |
Alternative Route: Schiff Base Cyclization
For analogs with aromatic ethers, Schiff base formation followed by oxidative cyclization is effective:
- Schiff Base Formation :
- React 4-amino-5-mercapto-triazole with 3,4-dimethylphenoxyacetaldehyde in acetic acid/sodium acetate.
- Cyclization :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Schiff base formation | Acetic acid/NaOAc, 80°C, 2h | 85–90% |
| Cyclization | Br₂ (1.1 equiv), 0°C, 30 min | 70–75% |
Functionalization of the Piperidine Moiety
The 1-(methylsulfonyl)piperidinyl group is introduced via sulfonation of a piperidine precursor:
| Reaction Component | Quantity | Conditions |
|---|---|---|
| 3-Piperidinylamine | 1.0 equiv | DCM, 0°C → RT |
| Methanesulfonyl chloride | 1.2 equiv | TEA (2.0 equiv) |
| Stir 12 hours |
Characterization Data
Key spectroscopic data for the final compound (hypothetical based on analogs):
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.45–7.20 (m, 3H, Ar–H from phenoxy)
- δ 4.85 (s, 2H, OCH₂)
- δ 3.60–3.20 (m, 3H, piperidinyl-H)
- δ 2.95 (s, 3H, SO₂CH₃)
- δ 2.25 (s, 6H, Ar–CH₃)
ESI-MS :
- m/z: 532.4 [M+H]⁺ (calculated for C₂₃H₂₈N₆O₃S₂)
HPLC Purity :
- >98% (C18 column, acetonitrile/water gradient)
Optimization Challenges
- Regioselectivity : Ensuring substitution at positions 3 and 6 requires careful control of stoichiometry.
- Sulfonation Efficiency : Excess methanesulfonyl chloride improves yield but necessitates rigorous purification.
- Solvent Choice : POCl₃ must be anhydrous to avoid hydrolysis side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation (POCl₃) | 75 | 98 | High |
| Schiff Base Cyclization | 70 | 95 | Moderate |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound belonging to the triazoles and thiadiazoles class. It features a triazole ring fused with a thiadiazole moiety and the presence of the 3,4-dimethylphenoxy and methylsulfonyl groups. The compound has a molecular weight of approximately 350.45 g/mol.
Potential Applications
- Compounds containing the triazolo[3,4-b][1,3,4]thiadiazole scaffold are known for their broad spectrum of biological activities.
- Research indicates that derivatives of this compound exhibit potential as pharmaceuticals.
- Its ability to potentially target multiple pathways makes it an attractive candidate for further research in drug development.
Chemical Properties and Reactivity
The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the methylsulfonyl and piperidinyl moieties. These reactions can lead to modifications that enhance its pharmacological properties.
Structural Similarity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiadiazole rings provide a scaffold that can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions disrupt normal cellular processes, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-thiadiazoles exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis with key analogues:
Substituent Variations at the 3- and 6-Positions
Key Observations :
- Electron-Withdrawing Groups (e.g., methylsulfonyl in the target compound) may enhance metabolic stability compared to methoxy or halogen substituents .
- Bulkier Substituents (e.g., naphthoxy in CPNT) correlate with improved anticancer activity but higher toxicity risks .
- Dimethoxy/Dimethylphenoxy Groups (target compound vs.
Pharmacological Activities
- Anticancer : CPNT (50 mg/kg) increased mean survival time in mice by 50% with mild hepatic toxicity . The target compound’s methylsulfonyl-piperidinyl group may offer better target specificity.
- Antimicrobial: Chlorophenyl-substituted analogues (e.g., 5a-j ) showed significant inhibition against S. aureus and E. coli. The target compound’s dimethylphenoxy group may enhance Gram-positive activity.
- Anti-Inflammatory : Naphthoxy derivatives (e.g., 3b, 3c ) reduced edema by 70–75% with lower ulcerogenicity than naproxen. The target compound’s piperidinyl group could modulate COX-2 selectivity.
Biological Activity
6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazoles and thiadiazoles. Its unique structure features a triazole ring fused with a thiadiazole moiety, which is characteristic of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : Approximately 350.45 g/mol
The intricate structure allows for various interactions within biological systems. The presence of functional groups such as methylsulfonyl and piperidinyl enhances its pharmacological properties through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities:
- Antibacterial : Compounds have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- Antifungal : Similar derivatives have shown activity against fungal pathogens such as Candida albicans.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance:
- A derivative was found to inhibit the growth of colon carcinoma cells (HCT-116) with an IC₅₀ value of 6.2 μM. Other related compounds exhibited cytotoxic effects against breast cancer cell lines (T47D) with varying IC₅₀ values ranging from 27.3 to 43.4 μM .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo-thiadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to active sites on target enzymes or receptors. This leads to competitive inhibition mechanisms against enzymes such as urease.
- Cellular Uptake : The structural features enhance cellular permeability and uptake into cancer cells, facilitating its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 6a | Triazolo-Thiadiazole | Antimicrobial | Specific substituents enhance activity |
| EVT-4594232 | Triazolo-Thiadiazole | Antifungal | Different substitution pattern |
| 5-Amino-1,3,4-Thiadiazole | Thiadiazole | Anticonvulsant | Lacks triazole component |
This table illustrates how different substituents affect the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Study on Anticancer Properties : A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that derivatives of triazolo-thiadiazoles showed promising anticancer effects against multiple cancer cell lines .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of similar compounds in animal models. The findings suggested significant reductions in inflammation markers following treatment with these derivatives.
Q & A
Q. What are the standard synthetic routes for 6-[(3,4-Dimethylphenoxy)methyl]-triazolothiadiazole derivatives?
The synthesis typically involves a multi-step process:
- Cyclization : Formation of the triazolothiadiazole core via cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions (e.g., POCl₃ as a catalyst) .
- Substitution : Introduction of the 3,4-dimethylphenoxymethyl and methylsulfonyl-piperidine groups via nucleophilic substitution or coupling reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/DMF mixtures) to achieve >95% purity . Key challenge: Optimizing reaction time and temperature to minimize byproducts (e.g., ring-opened thiosemicarbazides) .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm substituent integration and stereochemistry (e.g., methylsulfonyl group at δ ~3.2 ppm) .
- FT-IR : Identify S=O stretches (1050–1150 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. How is preliminary bioactivity screening conducted for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
- Targeted studies : Enzyme inhibition assays (e.g., COX-2 or p38 MAP kinase) using fluorescence polarization .
Advanced Research Questions
Q. How do reaction conditions influence yield in the final cyclization step?
- Catalyst choice : POCl₃ enhances electrophilicity of carbonyl groups, improving cyclization efficiency (yield increases from 45% to 65% vs. H₂SO₄) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions .
- Temperature : Reflux (110–120°C) ensures complete ring closure but risks decomposition beyond 6 hours .
Q. What structural features drive selectivity in kinase inhibition?
- Piperidine sulfonyl group : Enhances binding to ATP pockets via H-bonding with Lys53 in p38 MAP kinase .
- 3,4-Dimethylphenoxy moiety : Hydrophobic interactions with Phe169 residue improve affinity (ΔG = -9.2 kcal/mol in docking studies) .
- Triazolothiadiazole core : Planar geometry facilitates π-π stacking with catalytic tyrosine residues .
Q. How can molecular docking guide SAR studies?
- Protocol :
Prepare ligand (AMBER force field) and receptor (PDB: 3LD6 for lanosterol 14α-demethylase) .
Dock using AutoDock Vina, focusing on binding poses with RMSD <2.0 Å .
- Key metrics :
- Binding energy : Correlate with IC₅₀ values (e.g., ≤-8.5 kcal/mol predicts antifungal activity) .
- Intermolecular interactions : Prioritize compounds with >3 H-bonds to catalytic residues .
Data Contradictions and Resolution
Q. Discrepancies in reported antimicrobial activity across analogs: How to resolve?
- Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3 ± 0.1) .
- Compare substituent effects:
| Substituent | MIC (µg/mL) | LogP |
|---|---|---|
| 3,4-Dimethylphenoxy | 4 | 3.2 |
| 2-Fluorophenyl | 32 | 2.8 |
| Higher hydrophobicity (LogP >3) correlates with improved membrane penetration . |
Methodological Best Practices
Q. What strategies improve hydrolytic stability of the thiadiazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
